2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a diketone with hydrazine.
Attachment of the carbonyl group:
Formation of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Sulfonamide formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group or the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-phenylthiophene-3-sulfonamide
- 2-(1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule that belongs to the class of pyrazole derivatives. This article explores its biological activity, highlighting its pharmacological properties, synthesis routes, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O2S, with a molecular weight of 336.43 g/mol. The structure features a pyrazole ring substituted with a thiophene and sulfonamide moiety, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Weight | 336.43 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Solubility | Soluble in polar solvents |
Pharmacological Potential
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The specific compound in focus has shown promising results in various assays.
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Anti-inflammatory Activity :
- A study demonstrated that similar pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with structural similarities showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
-
Anticancer Activity :
- Pyrazole derivatives have been investigated for their anticancer properties. In vitro studies revealed that certain derivatives could inhibit cancer cell proliferation effectively. For example, compounds related to the pyrazole structure were reported to induce apoptosis in various cancer cell lines .
- Antimicrobial Activity :
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Additionally, some derivatives have shown inhibition of monoamine oxidase (MAO), suggesting potential use in treating neurodegenerative diseases .
Case Study 1: Anti-inflammatory Effects
A series of experiments were conducted using a model of carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw swelling compared to control groups, supporting its use as an anti-inflammatory agent.
Case Study 2: Anticancer Screening
In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-8-13(2)10-16(9-12)21(5)27(24,25)17-6-7-26-18(17)19(23)22-15(4)11-14(3)20-22/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIVQKYUBYAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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